Differentiation via C-6 Substituent Rank-Order Potency for Phosphodiesterase Inhibition
A class-level SAR study of nineteen closely related dihydro- and tetrahydroisoquinolines on dog heart phosphodiesterases established a clear rank-order potency for C-6 substituents on the THIQ scaffold. The study found that a 6-methoxy group imparts greater inhibitory potency compared to several other common substituents [1].
| Evidence Dimension | Relative Inhibitory Potency (Rank-Order) |
|---|---|
| Target Compound Data | 6-Methoxy substitution (Rank 2) |
| Comparator Or Baseline | 6-Benzyloxy (Rank 1) vs. 6-Methoxy vs. 6-Hydroxy vs. 6-Hydrogen or Methyl |
| Quantified Difference | Rank order: benzyloxy > methoxy > hydroxy > hydrogen or methyl. |
| Conditions | Soluble and particulate cyclic AMP and cyclic GMP phosphodiesterases from dog heart. |
Why This Matters
This rank-order validates that the 6-methoxy substituent is not inert; it provides a quantifiable potency advantage over simpler analogs, making this compound a necessary and non-interchangeable control for SAR studies or assay development.
- [1] van Inwegen, R. G., Salaman, P., St. Georgiev, V., & Weinryb, I. (1979). Dihydro- and tetrahydroisoquinolines as inhibitors of cyclic nucleotide phosphodiesterases from dog heart: Structure-activity relationships. Biochemical Pharmacology, 28(8), 1307-1312. View Source
